tert-Butyl (4-bromophenyl)(isopropyl)carbamate
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Overview
Description
tert-Butyl (4-bromophenyl)(isopropyl)carbamate is an organic compound with the molecular formula C14H20BrNO2. It contains a carbamate functional group linked to a 4-bromophenyl ring and an isopropyl group. This compound is used in various scientific research applications due to its unique reactivity and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-bromophenyl)(isopropyl)carbamate typically involves the reaction of 4-bromoaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of automated reactors and precise control of reaction parameters to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-bromophenyl)(isopropyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted phenyl derivatives.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
Scientific Research Applications
Chemistry
In organic chemistry, tert-Butyl (4-bromophenyl)(isopropyl)carbamate is used as an intermediate in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position.
Biology and Medicine
This compound is used in biochemical research, particularly in the study of amino acids and their derivatives. It serves as a protecting group for amines, allowing for selective reactions in peptide synthesis.
Industry
In the industrial sector, this compound is employed in the production of pharmaceuticals and agrochemicals due to its unique reactivity and structural properties.
Mechanism of Action
The mechanism of action of tert-Butyl (4-bromophenyl)(isopropyl)carbamate involves its role as a protecting group for amines. The carbamate group can be installed and removed under relatively mild conditions, making it useful in peptide synthesis. The compound interacts with molecular targets such as amines, forming stable carbamate linkages that can be selectively cleaved .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (4-bromophenyl)carbamate: Similar structure but lacks the isopropyl group.
tert-Butyl (1-(4-bromophenyl)ethyl)carbamate: Contains an ethyl group instead of an isopropyl group.
Uniqueness
tert-Butyl (4-bromophenyl)(isopropyl)carbamate is unique due to the presence of both the 4-bromophenyl and isopropyl groups, which confer distinct reactivity and structural properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
Properties
IUPAC Name |
tert-butyl N-(4-bromophenyl)-N-propan-2-ylcarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c1-10(2)16(13(17)18-14(3,4)5)12-8-6-11(15)7-9-12/h6-10H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCWJHRAPQNBDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=C(C=C1)Br)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674987 |
Source
|
Record name | tert-Butyl (4-bromophenyl)propan-2-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1133115-32-8 |
Source
|
Record name | 1,1-Dimethylethyl N-(4-bromophenyl)-N-(1-methylethyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1133115-32-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl (4-bromophenyl)propan-2-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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